Cas no 3469-20-3 (2,3-Diphenyl-1H-indole)

2,3-Diphenyl-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Diphenyl-1H-indole
- 2,3-Diphenylindole
- 1H-Indole,2,3-diphenyl
- 1H-Indole,3-diphenyl
- 2,3-Diphenylindol
- AC1Q1HUE
- F1021-0578
- Indole,3-diphenyl
- NSC 17363
- 1H-Indole, 2,3-diphenyl-
- GYGKJNGSQQORRG-UHFFFAOYSA-N
- Indole, 2,3-diphenyl-
- NSC17363
- Indole,3-diphenyl-
- Cyto5A2
- 1H-Indole,3-diphenyl-
- Oprea1_738570
- 2,3-Diphenyl-1H-indole #
- BDBM50175411
- RW3400
- STK080838
- VI30149
- AX8001144
- MFCD00022698
- PD180139
- FT-0609736
- 3469-20-3
- SR-01000395388-2
- DTXSID50188241
- SY242482
- CCG-46312
- EN300-6494197
- EINECS 222-432-0
- SR-01000395388
- SR-01000395388-1
- CHEMBL200719
- SCHEMBL3864662
- EU-0067569
- 7J-655S
- NSC-17363
- Z56754675
- AKOS001022174
- NS00029715
- CS-0156476
- A20510
- D5741
- DB-005841
-
- MDL: MFCD00022698
- Inchi: 1S/C20H15N/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14,21H
- InChI Key: GYGKJNGSQQORRG-UHFFFAOYSA-N
- SMILES: N1([H])C2=C([H])C([H])=C([H])C([H])=C2C(C2C([H])=C([H])C([H])=C([H])C=2[H])=C1C1C([H])=C([H])C([H])=C([H])C=1[H]
Computed Properties
- Exact Mass: 269.12000
- Monoisotopic Mass: 269.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 15.8
Experimental Properties
- Color/Form: Solid
- Density: 1.158
- Melting Point: 124-126 ºC
- Boiling Point: 451.1°C at 760 mmHg
- Flash Point: 198.8°C
- Refractive Index: 1.678
- PSA: 15.79000
- LogP: 5.50190
2,3-Diphenyl-1H-indole Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
2,3-Diphenyl-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 100637-1g |
2,3-Diphenyl-1H-indole |
3469-20-3 | 95+% | 1g |
3072.0CNY | 2021-07-06 | |
Chemenu | CM148579-5g |
2,3-Diphenyl-1H-indole |
3469-20-3 | 95%+ | 5g |
$116 | 2023-02-02 | |
TRC | D492813-100mg |
2,3-Diphenylindole |
3469-20-3 | 100mg |
$ 65.00 | 2022-06-05 | ||
Life Chemicals | F1021-0578-20μmol |
2,3-diphenyl-1H-indole |
3469-20-3 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1021-0578-30mg |
2,3-diphenyl-1H-indole |
3469-20-3 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F1021-0578-50mg |
2,3-diphenyl-1H-indole |
3469-20-3 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F1021-0578-5μmol |
2,3-diphenyl-1H-indole |
3469-20-3 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Key Organics Ltd | 7J-655S-25G |
2,3-diphenyl-1H-indole |
3469-20-3 | >95% | 25g |
£94.00 | 2025-02-09 | |
abcr | AB284831-25 g |
2,3-Diphenyl-1H-indole, 97%; . |
3469-20-3 | 97% | 25g |
€646.60 | 2023-04-26 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5741-1G |
2,3-Diphenyl-1H-indole |
3469-20-3 | >98.0%(HPLC)(N) | 1g |
¥115.00 | 2024-04-16 |
2,3-Diphenyl-1H-indole Related Literature
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Markus Laube,Christoph Tondera,Sai Kiran Sharma,Nicole Bechmann,Franz-Jacob Pietzsch,Arne Pigorsch,Martin K?ckerling,Frank Wuest,Jens Pietzsch,Torsten Kniess RSC Adv. 2014 4 38726
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2. Thermal rearrangements of 3,5-diphenylisoxazoleGraham L. Aldous,John H. Bowie,Malcolm J. Thompson J. Chem. Soc. Perkin Trans. 1 1976 16
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3. Design of a thermally controlled sequence of triazolinedione-based click and transclick reactionsHannes A. Houck,Kevin De Bruycker,Stijn Billiet,Bastiaan Dhanis,Hannelore Goossens,Saron Catak,Veronique Van Speybroeck,Johan M. Winne,Filip E. Du Prez Chem. Sci. 2017 8 3098
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4. 436. The action of nitric acid on the 1-acyl-2 : 3-diphenylindolesR. C. G. Fennell,S. G. P. Plant J. Chem. Soc. 1932 2872
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Pan He,Yufeng Du,Gang Liu,Changsheng Cao,Yanhui Shi,Juan Zhang,Guangsheng Pang RSC Adv. 2013 3 18345
Additional information on 2,3-Diphenyl-1H-indole
Comprehensive Overview of 2,3-Diphenyl-1H-indole (CAS No. 3469-20-3): Properties, Applications, and Research Insights
2,3-Diphenyl-1H-indole (CAS No. 3469-20-3) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research due to its unique structural framework. The compound belongs to the indole derivatives family, which is widely studied for its diverse biological activities and optoelectronic properties. With a molecular formula of C20H15N, this compound features two phenyl groups attached to the indole core, enhancing its stability and functional versatility.
Recent studies highlight the growing interest in 2,3-Diphenyl-1H-indole as a potential building block for fluorescent probes and organic semiconductors. Researchers are exploring its applications in OLEDs (Organic Light-Emitting Diodes) and sensor technologies, driven by its tunable photophysical properties. The compound's ability to undergo π-conjugation makes it a candidate for advanced materials in renewable energy and display technologies.
In the pharmaceutical sector, 2,3-Diphenyl-1H-indole derivatives are investigated for their anti-inflammatory and antioxidant properties. A 2023 study published in the Journal of Medicinal Chemistry identified its scaffold as a promising template for designing kinase inhibitors, which are critical in cancer therapy. This aligns with the rising demand for targeted drug discovery and personalized medicine, topics frequently searched in academic and industry forums.
Synthetic routes to 2,3-Diphenyl-1H-indole often involve Palladium-catalyzed cross-coupling or cyclization reactions, as documented in patents and peer-reviewed journals. Optimizing these methods for green chemistry compliance is a trending focus, reflecting broader environmental concerns. Users searching for eco-friendly synthesis or sustainable organic chemistry will find this compound's production pathways highly relevant.
From an analytical perspective, 2,3-Diphenyl-1H-indole is characterized using techniques like NMR spectroscopy, HPLC, and mass spectrometry. Its crystalline structure, resolved via X-ray diffraction, reveals intermolecular interactions that inform crystal engineering strategies—a hot topic in materials science communities.
Market-wise, the compound is available through specialty chemical suppliers, with purity grades ranging from 95% to 99%. Quality control protocols emphasize batch-to-batch consistency, a key concern for industrial buyers. Searches for high-purity indole derivatives or CAS 3469-20-3 suppliers often lead to discussions about scalability and cost-efficiency.
In summary, 2,3-Diphenyl-1H-indole (CAS No. 3469-20-3) bridges multiple disciplines, from drug development to advanced materials. Its adaptability to structure-activity relationship (SAR) studies and molecular design ensures its continued relevance in innovation-driven fields. As research progresses, this compound is poised to address pressing challenges in healthcare and technology, making it a staple in modern chemical exploration.
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